molecular formula C17H23NO2 B12849070 Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate

Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No.: B12849070
M. Wt: 273.37 g/mol
InChI Key: HBNXMCCRTBBRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate is a complex organic compound with the molecular formula C17H23NO2 This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrrole ring system It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)12-18(13-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3

InChI Key

HBNXMCCRTBBRNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.